4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to the treatment of erectile dysfunction .
Preparation Methods
The synthesis of 4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process generally includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography
Chemical Reactions Analysis
4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Scientific Research Applications
4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those used in the treatment of erectile dysfunction.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-Amino-N-cyclohexyl-1-propyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the substitution pattern on the pyrazole ring.
4-Amino-2-methyl-5-propylpyrazole-3-carboxamide: Another similar compound with variations in the substitution pattern
Properties
IUPAC Name |
4-amino-N-cyclohexyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-2-8-17-12(11(14)9-15-17)13(18)16-10-6-4-3-5-7-10/h9-10H,2-8,14H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMSRLUMMMRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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